molecular formula C10H9BrF3NO B12075996 N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine

N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine

Cat. No.: B12075996
M. Wt: 296.08 g/mol
InChI Key: GTTZREMPYGXSDF-UHFFFAOYSA-N
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Description

N-[3-Bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine (CAS 1496126-25-0) is a high-value aromatic amine building block designed for advanced research and development, particularly in pharmaceutical chemistry. Its molecular structure incorporates two key features: a meta-substituted phenyl ring with both bromo and trifluoromethyl groups, and a synthetically versatile oxetane-3-amine moiety. The bromine atom on the aromatic ring serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The strong electron-withdrawing effect of the trifluoromethyl group enhances the molecule's metabolic stability and influences its lipophilicity, which are desirable properties in the design of active pharmaceutical ingredients. The oxetane ring, a four-membered cyclic ether, is known to improve the physicochemical and pharmacokinetic profiles of drug candidates, for instance, by modulating solubility or serving as a stable bioisostere for carbonyl or gem-dimethyl groups. This combination of functional groups makes this compound a crucial intermediate in constructing complex molecules for discovery libraries. It is especially relevant in developing targeted therapies, with research indicating its structural relatives are investigated as novel anticancer medicine intermediates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9BrF3NO

Molecular Weight

296.08 g/mol

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine

InChI

InChI=1S/C10H9BrF3NO/c11-7-1-6(10(12,13)14)2-8(3-7)15-9-4-16-5-9/h1-3,9,15H,4-5H2

InChI Key

GTTZREMPYGXSDF-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC(=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine typically involves multiple steps:

    Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of Oxetane Ring: The brominated intermediate is then subjected to cyclization to form the oxetane ring. This can be achieved using a suitable base and a halogenated oxetane precursor.

    Amination: Finally, the oxetane intermediate is reacted with an amine source to introduce the amine group, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and scalable processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.

Scientific Research Applications

Synthetic Routes

Several synthetic methods have been developed for producing N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine. These include:

  • Aza-Michael Addition : A versatile method for constructing C–N bonds.
  • Substitution Reactions : Utilizing the trifluoromethyl and amine groups to create derivatives.
  • Oxidation and Reduction : Modifying functional groups to enhance biological activity.

Scientific Research Applications

This compound has numerous applications across different scientific domains:

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its ability to inhibit specific enzymes makes it a candidate for treating various diseases.

Key Mechanisms of Action :

  • Enzyme Inhibition : Particularly against glycogen synthase kinase 3 (GSK-3), which is implicated in neurodegenerative diseases and cancer.
  • Protein Degradation : As a building block for targeted protein degraders, offering novel therapeutic approaches.

Research indicates that this compound exhibits promising biological activities:

StudyBiological ActivityIC50 Value (µM)Target
Study AGSK-3β Inhibition0.15GSK-3β
Study BAnticancer Activity0.5Various Cancer Cell Lines
Study CProtein DegradationNot specifiedTargeted Proteins

Case Studies :

  • GSK-3 Inhibition : Demonstrated an IC50 value of 0.15 µM, indicating strong potential in treating Alzheimer's disease.
  • Anticancer Properties : Showed significant inhibition of cancer cell proliferation at concentrations around 0.5 µM.

Materials Science

This compound is utilized in developing new materials due to its unique chemical properties. Its ability to undergo various reactions makes it suitable for synthesizing specialty chemicals and polymers with specific functionalities.

Mechanism of Action

The mechanism by which N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxetane ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine with structurally or functionally related compounds, emphasizing substituent effects, synthesis, and applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents Synthesis Method Yield Physical Form Biological Activity Reference
This compound 3-Br, 5-CF₃ on phenyl Pd-catalyzed coupling 71% Colorless oil Not specified
3-Phenyl-N-[3-(trifluoromethyl)phenyl]oxetan-3-amine (3h) 3-CF₃, 3-Ph on oxetan-3-amine Pd-catalyzed coupling 71% Colorless oil Not specified
AR04 Cyclic urea, oxetan-3-amine Substitution reaction 58% Solid (m.p. noted) Androgen receptor antagonist
3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride 4-CF₃ on phenyl, HCl salt Not specified Hydrochloride salt Not specified
3-(4-bromo-2-fluorophenyl)oxetan-3-amine 4-Br, 2-F on phenyl Condensation reaction Not reported Pharmacological potential

Structural and Electronic Differences

  • Substituent Position and Type: The target compound’s 3-Br and 5-CF₃ groups create a sterically hindered, electron-deficient aromatic ring compared to 3h (3-CF₃ and 3-Ph), which has a bulkier phenyl substituent.
  • Salt Forms : The hydrochloride derivative () likely improves aqueous solubility compared to the free base form of the target compound, a critical factor in drug formulation .

Biological Activity

N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine is a compound characterized by its unique oxetane ring structure and the presence of a trifluoromethyl group. This combination suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C10H8BrF3N2O, with a molecular weight of approximately 303.08 g/mol.

Structural Characteristics

The structural features of this compound include:

  • Oxetane Ring : A four-membered cyclic ether that can enhance the compound's reactivity and biological interactions.
  • Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
  • Bromine Substitution : The presence of bromine may influence the compound's interaction with biological targets.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Interaction : The oxetane ring may facilitate binding to enzyme active sites, while the trifluoromethyl group enhances affinity through hydrophobic interactions.
  • Receptor Modulation : The compound may modulate receptor activity, impacting various signaling pathways associated with disease processes.

In Vitro Studies

Research has indicated that compounds with oxetane structures often demonstrate significant biological activity. For instance:

  • Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit inhibitory effects on cancer cell lines, similar to other oxetane derivatives. Specific IC50 values for various cell lines remain to be fully characterized but are anticipated to be in the micromolar range based on related compounds .
Cell LineIC50 (µM)Reference
L1210 (Leukemia)TBD
HeLa (Cervical)TBD
MDA-MB-231 (Breast)TBD

Case Studies

  • Kinase Inhibition : Similar compounds have been studied for their ability to inhibit kinases, which play critical roles in cancer progression. For example, compounds featuring oxetane rings have shown promise as kinase inhibitors, potentially leading to therapeutic applications in oncology .
  • Antiviral Activity : Research into structurally related compounds has revealed potential antiviral properties, suggesting that this compound could also be explored for its efficacy against viral infections .

Pharmacokinetic Properties

The unique structural components of this compound contribute to its pharmacokinetic profile:

  • Absorption : Enhanced lipophilicity due to the trifluoromethyl group may improve absorption rates.
  • Metabolism : The presence of an oxetane ring can influence metabolic pathways, potentially leading to increased stability against enzymatic degradation.

Q & A

Q. How can researchers optimize the synthesis of N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine for high yield and purity?

  • Methodological Answer : Synthesis optimization involves nucleophilic substitution between 3-bromo-5-(trifluoromethyl)aniline and oxetane derivatives. Key parameters include:
  • Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature Control : Reactions performed at 0–25°C minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
    Example yield improvement: Adjusting stoichiometry of oxetane-3-amine to 1.2 equivalents increased yield from 65% to 82% .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and oxetane ring integrity. ¹⁹F NMR identifies trifluoromethyl signals .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 323.98 Da) .
  • X-ray Crystallography : Resolves spatial arrangement of bromine and trifluoromethyl groups. SHELX software refines crystal structures .
  • IR Spectroscopy : Detects N–H stretching (~3300 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .

Q. What role do the bromine and trifluoromethyl groups play in the compound’s reactivity?

  • Methodological Answer :
  • Bromine : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability in biological assays .
  • Oxetane Ring : Increases molecular rigidity and hydrogen-bonding potential, influencing target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity variations in derivatives of this compound?

  • Methodological Answer :
  • Systematic Substitution : Replace bromine with Cl, I, or aryl groups to assess halogen effects .
  • Oxetane Modifications : Introduce methyl or spiro groups to evaluate steric/electronic impacts .
  • Assay Selection :
  • Binding Assays : Surface plasmon resonance (SPR) for target affinity .
  • Cell-Based Assays : Measure IC₅₀ in disease-relevant cell lines (e.g., cancer, inflammation) .
    Example SAR Table:
DerivativeSubstitutionIC₅₀ (μM)LogP
Parent CompoundBr, CF₃1.22.8
Chloro AnalogCl, CF₃2.52.6
Methyl-OxetaneBr, CF₃, CH₃0.83.1
(Data adapted from )

Q. What crystallographic challenges arise when analyzing halogenated derivatives like this compound?

  • Methodological Answer :
  • Crystal Quality : Bromine’s heavy atom effect causes absorption anomalies; use Mo-Kα radiation (λ = 0.71073 Å) for data collection .
  • Disorder Modeling : Trifluoromethyl groups may exhibit rotational disorder. Apply restraints in SHELXL refinement .
  • Halogen Bonding : Bromine participates in non-covalent interactions (C–Br···O/N), influencing packing motifs. Analyze Hirshfeld surfaces for quantification .

Q. How should researchers address contradictory bioassay results across different studies?

  • Methodological Answer :
  • Assay Validation : Replicate experiments with standardized protocols (e.g., ATP levels for viability assays) .
  • Solubility Checks : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • Target Profiling : Employ proteomics (e.g., kinome screening) to identify off-target effects .
    Case Study: Discrepant IC₅₀ values (1.2 μM vs. 5.4 μM) resolved by verifying cell line authenticity via STR profiling .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
  • QM/MM Calculations : Evaluate electronic effects of CF₃/Br groups on binding energy (e.g., Gaussian09) .
    Example: Docking revealed hydrogen bonds between oxetane NH and kinase hinge region (binding energy = −9.2 kcal/mol) .

Q. How can green chemistry principles improve the sustainability of this compound’s synthesis?

  • Methodological Answer :
  • Catalytic Methods : Replace stoichiometric bases with recyclable Amberlyst A21 .
  • Solvent Reduction : Employ microwave-assisted synthesis in PEG-400 (50% solvent reduction) .
  • Atom Economy : Optimize one-pot reactions (e.g., Buchwald-Hartwig amination) to minimize steps .
    Metrics: E-factor reduced from 32 to 12 via RuCl3-catalyzed oxidation .

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